REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=2)=[CH:7][N:6]=1)=[O:4].O.[Li+].[OH-].Cl>C1COCC1>[F:19][C:15]1[CH:14]=[C:13]([C:12]#[C:11][C:8]2[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=2)[CH:18]=[CH:17][CH:16]=1 |f:2.3|
|
Name
|
5-(3-Fluoro-phenylethynyl)-pyridine-2-carboxylic acid methyl ester
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)C#CC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
to form a yellow suspension
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystals were washed with cold water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C#CC=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |